Cas no 1803939-91-4 (3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique trifluoromethoxy and trifluoromethyl substituents. These functional groups enhance its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features contribute to improved metabolic stability and lipophilicity, which are critical for bioactive molecule design. Its reactivity allows for further functionalization, enabling the development of novel compounds with tailored properties. The presence of both hydroxyl and trifluoromethyl groups offers versatility in synthetic applications, particularly in the preparation of heterocyclic scaffolds. This compound is suited for research requiring precise modulation of electronic and steric effects.
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine structure
1803939-91-4 structure
Product name:3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
CAS No:1803939-91-4
MF:C8H5F6NO2
Molecular Weight:261.121223211288
CID:4829237

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
    • インチ: 1S/C8H5F6NO2/c1-3-5(16)6(17-8(12,13)14)4(2-15-3)7(9,10)11/h2,16H,1H3
    • InChIKey: WICMSBGCTHKCCI-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C)C(=C1OC(F)(F)F)O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 266
  • XLogP3: 3
  • トポロジー分子極性表面積: 42.4

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029099067-1g
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
1803939-91-4 97%
1g
$1,490.00 2022-04-02

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 関連文献

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridineに関する追加情報

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1803939-91-4): A Comprehensive Overview

3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine, identified by its CAS number 1803939-91-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic pyridine derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of multiple fluorinated substituents and a hydroxyl group makes it a compound of interest for medicinal chemists exploring novel therapeutic agents.

The compound's molecular structure consists of a pyridine core substituted with a methyl group at the 2-position, a trifluoromethoxy group at the 4-position, and a trifluoromethyl group at the 5-position. Additionally, the 3-position is occupied by a hydroxyl group. This specific arrangement of functional groups imparts distinct chemical properties that influence its reactivity and biological activity. The trifluoromethyl and trifluoromethoxy groups, in particular, are known for their ability to enhance metabolic stability and binding affinity, making them valuable in the design of drug candidates.

In recent years, there has been growing interest in fluorinated pyridines as pharmacophores due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules often leads to improved lipophilicity, reduced metabolic clearance, and increased binding affinity to biological targets. This has made fluorinated pyridines attractive for the development of small-molecule drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

The synthesis of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. One common synthetic route involves the condensation of ethyl acetoacetate with malononitrile to form an intermediate pyridine derivative, followed by functionalization with trifluoromethanol and subsequent bromination. The final step typically involves nucleophilic substitution with sodium hydroxide to introduce the hydroxyl group at the 3-position.

The compound's reactivity is further influenced by its electronic distribution, which is modulated by the electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups. This electronic environment can be exploited in various chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are commonly used in medicinal chemistry for constructing more complex molecular architectures.

Recent studies have explored the potential of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine as a precursor for more sophisticated pharmacological agents. For instance, researchers have investigated its use in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The pyridine scaffold serves as a privileged structure in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The compound's biological activity has also been studied in vitro and in vivo models. Preliminary findings suggest that it may exhibit properties relevant to anti-inflammatory and anti-proliferative effects. These activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell growth. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The role of computational chemistry in understanding the properties of 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets at an atomic level. This information is crucial for designing experiments aimed at optimizing its pharmacological properties.

In conclusion, 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its synthesis presents challenges that require advanced organic chemistry techniques but offer opportunities for creating novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in medicinal chemistry.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.